molecular formula C18H17IN4O4 B10909660 N-(2-iodophenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-4-oxobutanamide

N-(2-iodophenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-4-oxobutanamide

Cat. No.: B10909660
M. Wt: 480.3 g/mol
InChI Key: VFQBKLULCGYCTJ-UHFFFAOYSA-N
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Description

N~1~-(2-IODOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound that features both iodophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-IODOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2-iodoaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-IODOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while substitution reactions can introduce various functional groups onto the iodophenyl moiety .

Scientific Research Applications

N~1~-(2-IODOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-IODOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular respiration or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-IODOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to its combination of iodophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H17IN4O4

Molecular Weight

480.3 g/mol

IUPAC Name

N-(2-iodophenyl)-N'-[1-(4-nitrophenyl)ethylideneamino]butanediamide

InChI

InChI=1S/C18H17IN4O4/c1-12(13-6-8-14(9-7-13)23(26)27)21-22-18(25)11-10-17(24)20-16-5-3-2-4-15(16)19/h2-9H,10-11H2,1H3,(H,20,24)(H,22,25)

InChI Key

VFQBKLULCGYCTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1I)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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